molecular formula C13H15NO6 B14195767 Dimethyl N-[3-(furan-2-yl)acryloyl]-L-aspartate CAS No. 833485-50-0

Dimethyl N-[3-(furan-2-yl)acryloyl]-L-aspartate

Cat. No.: B14195767
CAS No.: 833485-50-0
M. Wt: 281.26 g/mol
InChI Key: CCHKTSJOPFVVDD-JTQLQIEISA-N
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Description

Dimethyl N-[3-(furan-2-yl)acryloyl]-L-aspartate is an organic compound with the molecular formula C13H15NO6. It is characterized by the presence of a furan ring, an acrylate group, and an aspartate moiety.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Dimethyl N-[3-(furan-2-yl)acryloyl]-L-aspartate typically involves the esterification of L-aspartic acid with dimethyl sulfate, followed by the acylation of the resulting ester with 3-(furan-2-yl)acryloyl chloride. The reaction conditions often require the use of a base such as triethylamine to neutralize the hydrochloric acid formed during the acylation process .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity this compound .

Chemical Reactions Analysis

Types of Reactions

Dimethyl N-[3-(furan-2-yl)acryloyl]-L-aspartate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

Dimethyl N-[3-(furan-2-yl)acryloyl]-L-aspartate has several scientific research applications:

Mechanism of Action

The mechanism of action of Dimethyl N-[3-(furan-2-yl)acryloyl]-L-aspartate involves its interaction with specific molecular targets. The furan ring and acrylate group can form covalent bonds with nucleophilic sites in biological molecules, leading to the modulation of biochemical pathways. The compound’s effects are mediated through the inhibition of enzymes and the disruption of cellular processes .

Comparison with Similar Compounds

Similar Compounds

    Dimethyl 3,4-furandicarboxylate: Contains a furan ring and two ester groups.

    N,N-Dimethyl (5-(pyridin-3-yl)furan-2-yl)methanamine: Features a furan ring and a pyridine moiety.

    Furan-2,3-dione derivatives: Oxidized forms of furan compounds.

Uniqueness

Dimethyl N-[3-(furan-2-yl)acryloyl]-L-aspartate is unique due to its combination of a furan ring, an acrylate group, and an aspartate moiety. This structural arrangement imparts distinct chemical reactivity and potential biological activity, setting it apart from other similar compounds .

Properties

CAS No.

833485-50-0

Molecular Formula

C13H15NO6

Molecular Weight

281.26 g/mol

IUPAC Name

dimethyl (2S)-2-[3-(furan-2-yl)prop-2-enoylamino]butanedioate

InChI

InChI=1S/C13H15NO6/c1-18-12(16)8-10(13(17)19-2)14-11(15)6-5-9-4-3-7-20-9/h3-7,10H,8H2,1-2H3,(H,14,15)/t10-/m0/s1

InChI Key

CCHKTSJOPFVVDD-JTQLQIEISA-N

Isomeric SMILES

COC(=O)C[C@@H](C(=O)OC)NC(=O)C=CC1=CC=CO1

Canonical SMILES

COC(=O)CC(C(=O)OC)NC(=O)C=CC1=CC=CO1

Origin of Product

United States

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